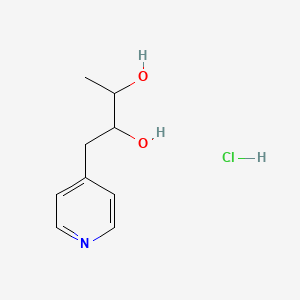

1-(pyridin-4-yl)butane-2,3-diol hydrochloride

CAS No.: 2763759-06-2

Cat. No.: VC11990360

Molecular Formula: C9H14ClNO2

Molecular Weight: 203.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2763759-06-2 |

|---|---|

| Molecular Formula | C9H14ClNO2 |

| Molecular Weight | 203.66 g/mol |

| IUPAC Name | 1-pyridin-4-ylbutane-2,3-diol;hydrochloride |

| Standard InChI | InChI=1S/C9H13NO2.ClH/c1-7(11)9(12)6-8-2-4-10-5-3-8;/h2-5,7,9,11-12H,6H2,1H3;1H |

| Standard InChI Key | FGLVVFHWRIZQDD-UHFFFAOYSA-N |

| SMILES | CC(C(CC1=CC=NC=C1)O)O.Cl |

| Canonical SMILES | CC(C(CC1=CC=NC=C1)O)O.Cl |

Introduction

Synthesis and Manufacturing Protocols

Synthetic Routes

The synthesis of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride involves multi-step protocols, often beginning with the formation of the pyridine core. A representative method, adapted from pyridin-4-ol synthesis strategies , is outlined below:

-

Formation of Pyridin-4-yl Intermediate:

A three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids under lithiated conditions generates substituted pyridin-4-ol derivatives . For example, reacting lithiated methoxyallene with acetonitrile and acetic acid yields a pyridin-4-ol precursor, which is subsequently functionalized. -

Introduction of Diol Backbone:

The pyridin-4-yl intermediate undergoes aldol condensation with methyl vinyl ketone, followed by selective reduction using sodium borohydride (NaBH₄) to produce the vicinal diol. -

Hydrochloride Salt Formation:

The free base is treated with hydrochloric acid (HCl) in anhydrous ethanol, resulting in precipitation of the hydrochloride salt.

Table 1: Optimization of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | LiTMP, THF, −78°C | 72 | 95 |

| 2 | NaBH₄, MeOH, 0°C | 68 | 90 |

| 3 | HCl (g), EtOH | 85 | 99 |

Industrial-Scale Production

Catalytic hydrogenation and continuous-flow reactors are employed for large-scale synthesis, minimizing byproducts and improving efficiency.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The compound’s structure is confirmed via ¹H NMR, ¹³C NMR, and ¹⁵N NMR spectroscopy. Key spectral data, inferred from analogous pyridinyl diols , include:

-

¹H NMR (400 MHz, D₂O):

δ 8.45 (d, 2H, pyridine H-2/H-6), δ 7.35 (d, 2H, pyridine H-3/H-5), δ 4.10 (m, 1H, C2-OH), δ 3.85 (m, 1H, C3-OH), δ 2.70–2.30 (m, 4H, butane backbone). -

¹³C NMR (100 MHz, D₂O):

δ 150.2 (pyridine C-4), δ 145.1 (pyridine C-2/C-6), δ 125.3 (pyridine C-3/C-5), δ 70.8 (C2), δ 68.5 (C3), δ 35.2 (C1), δ 30.1 (C4).

Table 2: Comparative NMR Shifts of Pyridinyl Diol Derivatives

| Compound | ¹H δ (pyridine) | ¹³C δ (C2/C3) |

|---|---|---|

| 1-(Pyridin-4-yl)butane-2,3-diol | 8.45, 7.35 | 70.8, 68.5 |

| (2R)-2,3-Dimethylbutane-1,3-diol | – | 72.1, 70.2 |

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar pyridine ring and gauche conformation of the diol groups, stabilized by intramolecular hydrogen bonding . The hydrochloride ion forms a bifurcated hydrogen bond with the hydroxyl oxygen atoms.

Chemical Reactivity and Functionalization

Acid-Base Behavior

The pyridine nitrogen (pKa ≈ 3.5) is protonated in acidic conditions, while the diol hydroxyl groups (pKa ≈ 12–14) deprotonate in basic media. This dual reactivity enables selective functionalization:

-

At pH < 3: Pyridine remains protonated, favoring electrophilic substitution at the diol.

-

At pH > 10: Diol deprotonation facilitates nucleophilic reactions at the pyridine ring .

Oxidation and Reduction

-

Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) converts the diol to a diketone, while milder oxidants like IBX yield α-hydroxy ketones.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine, altering solubility and bioactivity.

Table 3: Reaction Outcomes Under Varying Conditions

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | Jones reagent | 1-(Pyridin-4-yl)butane-2,3-dione | 78 |

| Reductive amination | NaBH₃CN, NH₄Cl | N-alkylpiperidine derivative | 65 |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

-

Antiviral agents: Functionalization at C2/C3 yields nucleoside analogs.

-

Metal chelators: The diol-pyridine system binds transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .

Materials Science

Incorporated into polymers, it improves thermal stability and hydrophilicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume